Banoxantrone D12 dihydrochloride

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Banoxantrone D12 dihydrochloride involves the incorporation of deuterium atoms into the Banoxantrone molecule. The process typically includes the following steps:

Deuterium Labeling:

Formation of Dihydrochloride Salt: The labeled compound is then converted into its dihydrochloride salt form to enhance its stability and solubility.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large-scale synthesis of the deuterium-labeled Banoxantrone.

Purification: The compound is purified using techniques such as crystallization or chromatography to achieve high purity levels.

Conversion to Dihydrochloride Salt: The purified compound is then converted into its dihydrochloride salt form.

化学反応の分析

Types of Reactions

Banoxantrone D12 dihydrochloride undergoes several types of chemical reactions, including:

Reduction: The compound is reduced to its active form, AQ4, in hypoxic conditions.

DNA Intercalation: AQ4 intercalates into DNA, inhibiting topoisomerase II activity.

Common Reagents and Conditions

Reduction Reagents: Cytochrome P450 enzymes are commonly involved in the bioreduction of this compound to AQ4.

Reaction Conditions: Hypoxic conditions are essential for the selective reduction of the compound.

Major Products Formed

The primary product formed from the reduction of this compound is AQ4, a potent DNA-affinic compound that inhibits topoisomerase II .

科学的研究の応用

Banoxantrone D12 dihydrochloride is a deuterium-labeled form of Banoxantrone dihydrochloride, a bioreductive agent that can be reduced to AQ4, a topoisomerase II inhibitor . Banoxantrone, also known as AQ4N, is a highly selective drug activated in hypoxic tumor cells, making it preferentially toxic to these cells . It has shown synergistic effects with radiation, delaying tumor growth significantly when administered in combination, compared to either treatment alone . Banoxantrone has also proven effective in tumor models when combined with cisplatin or chemoradiation .

Scientific Research Applications

This compound and its related compounds have applications in various scientific research areas:

- Cancer Research: Banoxantrone is primarily studied for its antineoplastic activity . It targets hypoxic conditions common in solid tumors, converting to the cytotoxic agent AQ4 via cytochrome P450 enzymes . AQ4 inhibits DNA replication and repair in tumor cells by intercalating into DNA, crosslinking it, and inhibiting topoisomerase II .

- Topoisomerase II Inhibition: this compound is used to study topoisomerase II inhibition . AQ4, the reduced form of Banoxantrone, is a potent topoisomerase II inhibitor . Topoisomerases are enzymes that regulate DNA topology during replication, transcription, and chromosome segregation .

- Combination Therapies: Research indicates that combining Banoxantrone with radiation can enhance its therapeutic effect without increasing cytotoxicity to well-oxygenated tissues . This suggests that targeting hypoxic tumors with high levels of iNOS (inducible nitric oxide synthase) using a combination of Banoxantrone and radiotherapy could be a useful clinical therapeutic strategy .

- Deuterium-Labeled Compounds: Banoxantrone-d12 dihydrochloride, being deuterium labeled, is used in pharmacological studies to investigate the metabolism, pharmacokinetics, and stability of Banoxantrone . Deuterium labeling can alter a drug's metabolic profile and improve its therapeutic properties .

Case Studies

While specific case studies focusing solely on this compound are not available in the search results, the provided documents include a case report that details the effects of using Anlotinib with TS-1 to treat pancreatic cancer .

- Pancreatic Cancer Treatment: A case study discusses a patient with locally advanced pancreatic cancer treated with anlotinib targeted therapy combined with TS-1 chemotherapy . The patient experienced a reduction in tumor size and stabilization of the condition for 14 months . While this case study does not directly involve this compound, it illustrates the potential of combining targeted therapies with chemotherapy in cancer treatment .

Data Table

| Compound | Description | Target | Application |

|---|---|---|---|

| Banoxantrone (AQ4N) | Bioreductive prodrug activated under hypoxic conditions to AQ4 | DNA, Topoisomerase II | Cancer therapy, especially in hypoxic tumors; combination with radiation and chemotherapy |

| This compound | Deuterium-labeled Banoxantrone dihydrochloride; can be reduced to AQ4 | DNA, Topoisomerase II | Pharmacological studies, investigating metabolism and pharmacokinetics; cancer research |

| AQ4 | Cytotoxic form of Banoxantrone, produced under hypoxic conditions | DNA, Topoisomerase II | Inhibition of DNA replication and repair in tumor cells |

| Anlotinib | A receptor tyrosine kinase (RTK) inhibitor that inhibits angiogenesis and tumor growth. | VEGFR, PDGFR, FGFR, c-Kit | Treatment of advanced non-small cell lung cancer (NSCLC), soft tissue sarcoma, and other cancers. It has also shown potential in pancreatic cancer. |

Research Findings

- Hypoxia-Selective Activation: Banoxantrone (AQ4N) is selectively activated in hypoxic environments, making it particularly effective against tumors with hypoxic regions . The conversion to its active form, AQ4, is facilitated by cytochrome P450 enzymes, which are often upregulated in tumors .

- DNA Interaction and Topoisomerase II Inhibition: AQ4 intercalates into DNA, crosslinks it, and inhibits topoisomerase II, disrupting DNA replication and repair in cancer cells . This mechanism is crucial for its antineoplastic activity .

- Synergistic Effects with Radiation and Chemotherapy: Banoxantrone has demonstrated synergistic effects when used in combination with radiation, cisplatin, and other chemotherapeutic agents . This suggests that it can enhance the efficacy of conventional cancer treatments .

- Role of iNOS: Elevated levels of iNOS in tumor cells can improve their sensitivity to AQ4N under hypoxic conditions . Combining AQ4N with radiation can augment this hypoxia-selective effect without increasing cytotoxicity to well-oxygenated tissues .

- Clinical trials: BANOXANTRONE is a small molecule drug with a maximum clinical trial phase of II .

作用機序

Banoxantrone D12 dihydrochloride is preferentially and irreversibly converted to AQ4, its cytotoxic form, in hypoxic tumor cells. The mechanism involves:

Bioreduction: The compound is selectively reduced by cytochrome P450 enzymes in hypoxic conditions.

DNA Intercalation: AQ4 intercalates into DNA, inhibiting topoisomerase II and preventing DNA replication and transcription.

Cell Death: The inhibition of topoisomerase II leads to DNA damage and cell death in hypoxic tumor cells.

類似化合物との比較

Banoxantrone D12 dihydrochloride is unique due to its deuterium labeling, which enhances its stability and allows for detailed pharmacokinetic studies. Similar compounds include:

Banoxantrone dihydrochloride: The non-deuterium-labeled version of the compound.

Mitoxantrone: Another topoisomerase II inhibitor used in cancer treatment.

Doxorubicin: A widely used chemotherapeutic agent that also inhibits topoisomerase II.

This compound stands out due to its selective activation in hypoxic conditions and its potential for use in targeted cancer therapies .

生物活性

Banoxantrone D12 dihydrochloride, commonly referred to as AQ4N, is a bioreductive prodrug that has garnered attention for its selective cytotoxicity in hypoxic tumor environments. This compound is primarily known for its activation under low oxygen conditions, leading to the formation of the active metabolite AQ4, which exerts potent biological effects by inhibiting DNA topoisomerase II and intercalating with DNA.

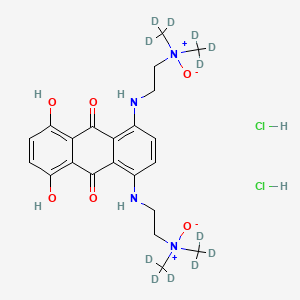

- Chemical Name : 1,4-Bis[[2-(dimethyloxidoamino)ethyl]amino]-5,8-dihydroxy-9,10-anthracenedione dihydrochloride

- CAS Number : 252979-56-9

- Molecular Weight : 392.3 g/mol

- Purity : ≥98%

Banoxantrone operates through a unique mechanism where it is preferentially activated in hypoxic conditions, allowing it to target and kill hypoxic tumor cells while sparing normoxic cells. This selectivity is crucial for enhancing the efficacy of conventional therapies like chemotherapy and radiotherapy.

In Vitro Studies

Research indicates that Banoxantrone exhibits minimal cytotoxicity under normoxic conditions (IC50 > 100 μM) across various tumor cell lines. However, under hypoxic conditions, it becomes significantly more toxic due to the conversion to AQ4, which is a stable and potent topoisomerase II inhibitor .

The following table summarizes key findings from in vitro studies on Banoxantrone:

In Vivo Studies

In vivo experiments have demonstrated that Banoxantrone can enhance the anti-tumor effects of other chemotherapeutic agents. For instance, when combined with cyclophosphamide in mouse models, Banoxantrone significantly improved tumor regression compared to cyclophosphamide alone . Additionally, it has been shown to work synergistically with fractionated radiation therapy, delaying tumor growth more effectively than either treatment alone .

Case Studies and Clinical Implications

Several studies have explored the clinical implications of using Banoxantrone in combination therapies:

- Combination with Radiation Therapy : A study indicated that administering Banoxantrone alongside radiation therapy resulted in a two-fold increase in drug toxicity under hypoxic conditions compared to radiation alone . This suggests that Banoxantrone could be a valuable adjunct in radiotherapy protocols for solid tumors.

- Cytokine-Induced Sensitization : Another investigation observed that transfecting human tumor cells with inducible nitric oxide synthase (iNOS) enhanced their sensitivity to Banoxantrone. The expression of iNOS led to increased enzymatic activity that facilitated the activation of AQ4N under normoxic conditions .

特性

IUPAC Name |

2-[[5,8-dihydroxy-4-[2-[oxido-bis(trideuteriomethyl)azaniumyl]ethylamino]-9,10-dioxoanthracen-1-yl]amino]-N,N-bis(trideuteriomethyl)ethanamine oxide;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4O6.2ClH/c1-25(2,31)11-9-23-13-5-6-14(24-10-12-26(3,4)32)18-17(13)21(29)19-15(27)7-8-16(28)20(19)22(18)30;;/h5-8,23-24,27-28H,9-12H2,1-4H3;2*1H/i1D3,2D3,3D3,4D3;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBWCPHUXRZRTDP-BHITWGRESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCNC1=C2C(=C(C=C1)NCC[N+](C)(C)[O-])C(=O)C3=C(C=CC(=C3C2=O)O)O)[O-].Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](CCNC1=C2C(=C(C=C1)NCC[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])[O-])C(=O)C3=C(C=CC(=C3C2=O)O)O)(C([2H])([2H])[2H])[O-].Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30Cl2N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

529.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。